L-Serine, O-(2-hydroxyethyl)-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
126595-73-1 |
|---|---|
Molecular Formula |
C5H11NO4 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2-hydroxyethoxy)propanoic acid |
InChI |
InChI=1S/C5H11NO4/c6-4(5(8)9)3-10-2-1-7/h4,7H,1-3,6H2,(H,8,9)/t4-/m0/s1 |
InChI Key |
OKNHGXUPNOETTM-BYPYZUCNSA-N |
Isomeric SMILES |
C(COC[C@@H](C(=O)O)N)O |
Canonical SMILES |
C(COCC(C(=O)O)N)O |
Origin of Product |
United States |
Metabolic Pathways and Enzymology of O 2 Hydroxyethyl L Serine
Biosynthetic Routes to L-Serine
The primary route for L-serine biosynthesis in most organisms is the phosphorylated pathway, which utilizes an intermediate from glycolysis.
The main precursor for the de novo synthesis of L-serine is the glycolytic intermediate 3-phosphoglycerate (B1209933) . nih.govontosight.ai Isotopic tracing studies have been instrumental in elucidating this pathway. By using isotopically labeled glucose, researchers have demonstrated the flow of carbon atoms from glucose, through glycolysis to 3-phosphoglycerate, and ultimately into the serine molecule.
For instance, studies using [U-¹³C]glucose have shown the incorporation of ¹³C into serine, confirming glucose as a primary carbon source. nih.gov Furthermore, specific labeling patterns can reveal the activity of different metabolic routes. For example, [2,3,3-²H]serine can be used as a tracer to distinguish between cytosolic and mitochondrial folate pathway activities, which are involved in one-carbon metabolism downstream of serine. nih.gov The use of various isotopically labeled versions of L-serine, such as [3,3-D]L-serine and [¹³C]L-serine, has also been employed to study the kinetics of enzymes that utilize serine as a substrate, like serine palmitoyltransferase in sphingolipid biosynthesis. nih.gov These tracing studies are crucial for understanding the flux through the serine biosynthetic pathway and its connections to other metabolic networks. nih.govresearchgate.net
The phosphorylated pathway of L-serine biosynthesis involves three key enzymes:
3-Phosphoglycerate Dehydrogenase (PHGDH): This is the first and rate-limiting enzyme in the pathway. mdpi.comresearchgate.netresearchgate.net It catalyzes the NAD⁺-dependent oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate. mdpi.comfrontiersin.org Human PHGDH is a cytosolic enzyme and has been extensively characterized. mdpi.comnih.gov Mutations in the PHGDH gene can lead to a significant reduction in enzyme activity and are associated with serine-deficiency disorders characterized by severe neurological symptoms. nih.govnih.gov
Phosphoserine Aminotransferase (PSAT): This enzyme catalyzes the transamination of 3-phosphohydroxypyruvate with glutamate (B1630785) to form 3-phosphoserine and α-ketoglutarate. frontiersin.orgfrontiersin.org Human PSAT exists in two isoforms, PSATα and PSATβ, which arise from alternative splicing. portlandpress.comnih.gov Studies have shown that PSATβ is the more dominant and physiologically functional enzyme. portlandpress.comnih.govnih.gov Like other aminotransferases, PSAT requires pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. frontiersin.org
Phosphoserine Phosphatase (PSPH): The final step in the pathway is the hydrolysis of 3-phosphoserine to L-serine and inorganic phosphate (B84403), catalyzed by PSPH. frontiersin.orgebi.ac.uk This is an irreversible step and is considered a key control point in the pathway. ebi.ac.uk PSPH is a member of the haloalkanoic acid dehalogenase superfamily and its mechanism involves the formation of a phosphoenzyme intermediate. ebi.ac.uknih.gov
| Enzyme | EC Number | Reaction Catalyzed | Cofactor | Substrate(s) | Product(s) |
|---|---|---|---|---|---|
| 3-Phosphoglycerate Dehydrogenase (PHGDH) | 1.1.1.95 | Oxidation of 3-phosphoglycerate | NAD⁺ | 3-phosphoglycerate | 3-phosphohydroxypyruvate, NADH |
| Phosphoserine Aminotransferase (PSAT) | 2.6.1.52 | Transamination of 3-phosphohydroxypyruvate | Pyridoxal 5'-phosphate (PLP) | 3-phosphohydroxypyruvate, Glutamate | 3-phosphoserine, α-ketoglutarate |
| Phosphoserine Phosphatase (PSPH) | 3.1.3.3 | Hydrolysis of 3-phosphoserine | Mg²⁺ | 3-phosphoserine | L-serine, Inorganic phosphate |
Catabolic Pathways of L-Serine
L-serine can be degraded through several enzymatic pathways, with the two primary routes leading to the formation of pyruvate (B1213749) or glycine (B1666218).
Conversion to Pyruvate: L-serine can be directly converted to pyruvate and ammonia (B1221849) by the enzyme L-serine dehydratase (also known as L-serine ammonia-lyase). ontosight.aiwikipedia.org This enzyme is a member of the β-family of PLP-dependent enzymes. nih.gov The reaction mechanism involves the formation of a Schiff base between L-serine and the PLP cofactor, followed by the elimination of water and the subsequent release of pyruvate and ammonia. wikipedia.orgresearchgate.net
Conversion to Glycine: The reversible conversion of L-serine to glycine is catalyzed by serine hydroxymethyltransferase (SHMT) . ebi.ac.ukwikipedia.orgontosight.ai This reaction is also PLP-dependent and is a key entry point into one-carbon metabolism. ebi.ac.ukontosight.aiacs.org In this reaction, the hydroxymethyl group of serine is transferred to tetrahydrofolate (THF), yielding glycine and 5,10-methylenetetrahydrofolate (5,10-CH₂-THF). ontosight.aiacs.org There are both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of this enzyme. wikipedia.org The mechanism involves the formation of an external aldimine with serine, followed by the cleavage of the Cα-Cβ bond and the transfer of a formaldehyde (B43269) equivalent to THF. wikipedia.orgacs.org
The metabolites derived from L-serine catabolism have diverse and critical roles in cellular metabolism:
Pyruvate: As a central metabolite, pyruvate can enter the citric acid cycle for energy production, be used as a substrate for gluconeogenesis to synthesize glucose, or be converted to other molecules like acetyl-CoA for fatty acid synthesis. wikipedia.org
Glycine: Glycine is not only a building block for proteins but also a precursor for the synthesis of purines, glutathione, and heme. nih.gov
One-Carbon Units (from 5,10-CH₂-THF): The one-carbon units generated from serine via SHMT are essential for a variety of biosynthetic pathways, including the synthesis of purines and thymidylate (a pyrimidine), which are crucial for DNA and RNA synthesis. nih.govnih.govcreative-proteomics.com These one-carbon units are also involved in the methylation of various molecules through the methionine cycle. nih.govcreative-proteomics.com
Other Amino Acids: L-serine is a precursor for the synthesis of cysteine through the transsulfuration pathway. ontosight.ai In bacteria, it is also a precursor for tryptophan . ontosight.ai
Lipids: L-serine is a key component in the synthesis of sphingolipids and phosphatidylserine . nih.gov
| Metabolite | Primary Metabolic Fate(s) | Key Downstream Products/Pathways |
|---|---|---|
| Pyruvate | Energy metabolism, Gluconeogenesis | Citric acid cycle, Glucose, Acetyl-CoA |
| Glycine | Protein synthesis, Biosynthesis of purines and glutathione | Proteins, Purine nucleotides, Glutathione |
| One-Carbon Units | Biosynthesis of nucleotides, Methylation reactions | Purines, Thymidylate, S-adenosylmethionine (SAM) |
| Cysteine | Protein synthesis, Glutathione synthesis | Proteins, Glutathione |
| Sphingolipids | Membrane structure, Cell signaling | Ceramides, Sphingomyelin |
Regulation of L-Serine Metabolism
The metabolism of L-serine is tightly regulated to meet the cell's demand for serine and its downstream metabolites while preventing the accumulation of potentially toxic intermediates. Regulation occurs at both the enzymatic and transcriptional levels.
The primary point of regulation for L-serine biosynthesis is the allosteric feedback inhibition of PHGDH by L-serine. mdpi.comfrontiersin.org When L-serine levels are high, it binds to a regulatory site on PHGDH, causing a conformational change that reduces the enzyme's activity. mdpi.com This prevents the overproduction of serine. In some organisms, other amino acids can also modulate PHGDH activity. frontiersin.org
Transcriptional regulation also plays a significant role. The expression of genes encoding the enzymes of the serine biosynthesis pathway can be influenced by various factors, including nutrient availability and cellular proliferation status. portlandpress.comnih.gov For example, the expression of PSAT has been shown to be upregulated to support cell proliferation, with maximal expression during the S-phase of the cell cycle. portlandpress.comnih.gov In some contexts, serine itself can act as a metabolic signal to regulate the transcription of genes related to its metabolism. nih.gov Furthermore, signaling pathways involving transcription factors like ATF4 can be activated under conditions of amino acid stress, leading to an increased expression of serine synthesis genes. researchgate.net
In-depth Analysis of O-(2-hydroxyethyl)-L-serine Metabolism Currently Limited by Available Research
O-(2-hydroxyethyl)-L-serine is recognized as a derivative of the amino acid L-serine, characterized by the attachment of a hydroxyethyl (B10761427) group to the hydroxyl group of L-serine via an ether linkage. ontosight.ai This structural modification is expected to alter the physicochemical properties of L-serine, which could in turn influence its biological activity and how it interacts with metabolic pathways within living organisms. ontosight.ai However, specific details regarding its metabolic fate remain speculative.
Research into O-(2-hydroxyethyl)-L-serine is generally centered on its potential role in cellular processes and its interactions with enzymes. ontosight.ai It is considered a compound of interest in biochemical and pharmacological studies, with potential applications in medical research and drug development. ontosight.ai The modification of L-serine with a hydroxyethyl group could theoretically impact its participation in the numerous pathways L-serine is involved in, such as the synthesis of proteins and phospholipids. ontosight.ai
Despite this interest, dedicated studies on the metabolic pathways and enzymology of O-(2-hydroxyethyl)-L-serine are scarce. Consequently, a detailed discussion on the transcriptional and post-translational control mechanisms that govern its metabolism cannot be provided at this time. Similarly, there is a lack of published metabolite flux analysis data for this specific compound in experimental systems.
For context, the metabolism of L-serine itself is well-characterized. It is synthesized from the glycolytic intermediate 3-phosphoglycerate and serves as a precursor for numerous essential biomolecules. nih.govnih.gov The regulation of L-serine's metabolic pathways occurs at both the transcriptional and post-translational levels, involving a complex network of enzymes and signaling molecules. nih.gov Furthermore, metabolite flux analysis has been employed to quantify the rates of metabolic reactions in the L-serine pathways, providing insights into cellular metabolism. nih.gov
Cellular and Molecular Functions of O 2 Hydroxyethyl L Serine
Role of O-(2-hydroxyethyl)-L-Serine in Specific Biochemical Processes
The involvement of O-(2-hydroxyethyl)-L-serine in specific biochemical processes is presumed to be a variation of the roles of L-serine. L-serine is a central metabolite, acting as a precursor for the synthesis of proteins, other amino acids like glycine (B1666218) and cysteine, phospholipids, and sphingolipids. nih.govnih.gov It is also a key contributor to one-carbon metabolism, which is crucial for the synthesis of nucleotides and for methylation reactions. drugbank.comnih.gov
Participation in Intracellular Signaling Pathways
L-serine itself is a significant player in intracellular signaling. Its derivative, D-serine, is a well-known neuromodulator that acts as a co-agonist at NMDA receptors in the brain. frontiersin.org Furthermore, L-serine can influence signaling pathways that govern cell proliferation and survival. nih.gov For instance, studies have shown that L-serine has antioxidant and cytoprotective effects, potentially through the activation of the Nrf2 signaling pathway, which upregulates antioxidant proteins like heme oxygenase-1 (HO-1). nih.gov
The introduction of the O-(2-hydroxyethyl) group could alter the signaling properties of L-serine. This modification increases the size and polarity of the side chain, which could affect its ability to bind to receptors or enzymes involved in signaling cascades. It is plausible that O-(2-hydroxyethyl)-L-serine could act as a competitive inhibitor or a modulator of L-serine-dependent signaling pathways. Further research is needed to elucidate its specific roles in intracellular signaling.
Influence on Macromolecular Synthesis and Modifications
L-serine is a fundamental building block for protein synthesis and is incorporated into polypeptides by ribosomes. creative-peptides.com Its hydroxyl group is a key site for post-translational modifications, most notably phosphorylation, which is a critical mechanism for regulating protein function, localization, and interactions. nih.govnih.gov L-serine is also a precursor for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. drugbank.comnih.gov
The presence of the O-(2-hydroxyethyl) group on the serine side chain would preclude its phosphorylation at that site, a common and crucial post-translational modification. nih.gov This suggests that if O-(2-hydroxyethyl)-L-serine were to be incorporated into proteins, it would prevent the regulation of that protein's activity by phosphorylation at the modified serine residue. This could have significant downstream effects on cellular processes. Furthermore, the bulkier side chain might influence protein folding and stability. Its impact on nucleotide biosynthesis pathways is another area requiring investigation.
Interactions of O-(2-hydroxyethyl)-L-Serine with Cellular Components
The interactions of O-(2-hydroxyethyl)-L-serine with various cellular components are likely to differ from those of L-serine due to the altered chemical nature of its side chain.
Binding Studies with Proteins and Nucleic Acids
L-serine residues in proteins are often involved in forming hydrogen bonds that are critical for protein structure and function. creative-peptides.com The hydroxyl group of serine can act as both a hydrogen bond donor and acceptor. Theoretical studies have also shown that L-serine can interact with the nucleobases of DNA and RNA, primarily through hydrogen bonding. nih.gov The interaction strength varies depending on the nucleobase, with a higher affinity for guanine. nih.gov
The O-(2-hydroxyethyl) group of O-(2-hydroxyethyl)-L-serine introduces an additional hydroxyl group and an ether linkage. This could potentially lead to altered binding affinities and specificities for proteins and nucleic acids. The increased size of the side chain may create steric hindrance, preventing binding to some sites that accommodate L-serine. Conversely, the additional hydroxyl group could form new hydrogen bonds, potentially strengthening or altering the nature of the interaction with certain molecular partners.
Below is a data table summarizing the known interactions of L-serine and the potential impact of the O-(2-hydroxyethyl) modification.
| Interacting Molecule | Known Interaction with L-Serine | Potential Impact of O-(2-hydroxyethyl) Modification |
| Proteins (general) | Forms hydrogen bonds crucial for protein structure and function. creative-peptides.com | Altered hydrogen bonding patterns; potential for steric hindrance affecting protein folding and stability. |
| Kinases | The hydroxyl group is a primary site for phosphorylation, regulating protein activity. nih.gov | The ether linkage prevents phosphorylation at this site, potentially disrupting signaling pathways. |
| Nucleic Acids (e.g., Guanine) | Interacts via hydrogen bonds, with a notable affinity for guanine. nih.gov | The modified side chain could alter the geometry and strength of hydrogen bonding with nucleobases. |
Membrane Association and Transport Mechanisms Research
The transport of L-serine across cell membranes is mediated by specific amino acid transporters, such as the Alanine-Serine-Cysteine Transporters (ASCTs) and Sodium-Coupled Neutral Amino Acid Transporters (SNATs). mdpi.comnih.gov These transporters are crucial for maintaining the intracellular pool of L-serine required for various metabolic processes. reactome.org
The larger and more polar side chain of O-(2-hydroxyethyl)-L-serine may affect its recognition and transport by these carriers. It is possible that it could be a substrate for the same transporters as L-serine, but with different kinetics, or it might be a competitive inhibitor of L-serine transport. Alternatively, it might be transported by different, less specific transporters. The efficiency of its transport across the blood-brain barrier, a process critical for brain metabolism, would also be a key area for investigation. nih.gov
Mechanistic Investigations of O-(2-hydroxyethyl)-L-Serine Action
The precise mechanisms of action for O-(2-hydroxyethyl)-L-serine remain to be elucidated. Based on the known functions of L-serine, several potential mechanisms can be hypothesized. L-serine exerts its biological effects through various means, including acting as a precursor for essential molecules, modulating enzyme activity, and participating in signaling pathways. nih.govresearchgate.net For example, L-serine can be converted to other biologically active molecules such as D-serine, which has a significant role in neurotransmission. frontiersin.org
The introduction of the O-(2-hydroxyethyl) group could lead to several mechanistic consequences:
Altered Substrate Availability: If O-(2-hydroxyethyl)-L-serine can be taken up by cells, it could compete with L-serine for enzymes in various metabolic pathways. For example, it might inhibit enzymes that utilize L-serine as a substrate, such as serine palmitoyltransferase, which is involved in sphingolipid synthesis. nih.gov
Modified Receptor Interaction: The modified side chain could alter its affinity for receptors that normally bind L-serine or its derivatives. This could lead to agonistic or antagonistic effects on these receptors.
Impact on Post-Translational Modifications: As mentioned, the inability of O-(2-hydroxyethyl)-L-serine to be phosphorylated could disrupt the regulation of proteins if it is incorporated into them.
Further research, including enzymatic assays, binding studies, and cellular uptake experiments, is necessary to fully understand the mechanistic actions of O-(2-hydroxyethyl)-L-serine.
Elucidation of Molecular Targets and Pathways
Direct molecular targets of O-(2-hydroxyethyl)-L-serine have not yet been extensively documented in peer-reviewed literature. However, based on the known interactions of its parent compound, L-serine, several potential targets and pathways can be inferred. L-serine is a multifaceted amino acid that serves as a precursor for the synthesis of proteins, phospholipids, and other essential biomolecules. nih.gov It also plays a significant role in neurotransmission and cellular metabolism.
Potential molecular targets for O-(2-hydroxyethyl)-L-serine could include enzymes involved in L-serine's metabolic pathways. For instance, L-serine is a key player in one-carbon metabolism, which is crucial for nucleotide synthesis and methylation reactions. The enzymes in this pathway, such as serine hydroxymethyltransferase (SHMT), are plausible targets. The structural modification in O-(2-hydroxyethyl)-L-serine might alter its affinity for the active sites of these enzymes, potentially acting as an inhibitor or a modulator.
Furthermore, L-serine has been shown to exert neuroprotective effects through various signaling pathways. nih.gov These include the activation of the Akt signaling pathway, which is central to cell survival and proliferation, and the modulation of inflammatory responses through pathways like the nuclear factor kappa-B (NF-κB) signaling cascade. nih.govnih.gov It is conceivable that O-(2-hydroxyethyl)-L-serine could also engage with components of these pathways, although the specific nature and consequence of such interactions remain to be elucidated.
| Target/Pathway Category | Specific Target/Pathway Component | Potential Role of O-(2-hydroxyethyl)-L-Serine |
|---|---|---|
| Metabolic Enzymes | Serine Hydroxymethyltransferase (SHMT) | Modulation of one-carbon metabolism |
| 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH) | Regulation of de novo serine synthesis pathway | |
| Signaling Pathways | Akt Signaling Pathway | Influence on cell survival and proliferation |
| NF-κB Signaling Pathway | Modulation of inflammatory responses | |
| Neurotransmitter Receptors | Glycine Receptor | Potential neuroprotective or neuromodulatory effects |
Structure-Function Relationship Studies at the Cellular Level
The relationship between the chemical structure of O-(2-hydroxyethyl)-L-serine and its function at the cellular level is defined by the addition of the O-(2-hydroxyethyl) group to the L-serine backbone. This modification introduces changes in the molecule's physicochemical properties, such as polarity, size, and hydrogen bonding capacity, which can, in turn, affect its biological activity. nih.gov
The presence of the hydroxyethyl (B10761427) group could influence the compound's ability to cross cellular membranes. While L-serine is transported into cells by specific amino acid transporters, the bulkier and potentially more polar nature of O-(2-hydroxyethyl)-L-serine might alter its recognition and transport by these proteins. This could lead to different intracellular concentrations and, consequently, different cellular effects compared to its parent compound.
At the molecular interaction level, the 2-hydroxyethyl moiety provides an additional site for hydrogen bonding, which could enhance or alter its binding to the active sites of enzymes or the ligand-binding domains of receptors. For example, in an enzyme's active site, this additional interaction could lead to a tighter binding affinity, potentially resulting in competitive inhibition of the enzyme's natural substrate.
Conversely, the increased size of the molecule due to the hydroxyethyl group might create steric hindrance, preventing it from fitting into the binding pockets of certain proteins that would otherwise interact with L-serine. This could lead to a more selective interaction profile for O-(2-hydroxyethyl)-L-serine compared to L-serine.
| Property | L-Serine | O-(2-hydroxyethyl)-L-Serine | Potential Functional Implication |
|---|---|---|---|
| Molecular Formula | C3H7NO3 | C5H11NO4 | Increased molecular weight and size |
| Key Functional Groups | Carboxyl, Amino, Hydroxyl | Carboxyl, Amino, Ether, Hydroxyl | Altered chemical reactivity and potential for new interactions |
| Hydrogen Bonding | Donates and accepts hydrogen bonds | Additional hydrogen bonding capability via the new hydroxyl group | Modified binding affinity and specificity for molecular targets |
| Polarity | Polar | Potentially increased polarity | Changes in solubility and membrane permeability |
Advanced Analytical Techniques for O 2 Hydroxyethyl L Serine Research
Chromatographic Methods for Separation and Quantification of O-(2-hydroxyethyl)-L-Serine
Chromatography is the cornerstone for the separation and quantification of O-(2-hydroxyethyl)-L-serine from intricate mixtures. The choice of method depends on the sample matrix, the required sensitivity, and the analytical objective.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of amino acids and their derivatives. Due to the lack of a strong chromophore in O-(2-hydroxyethyl)-L-serine, derivatization is typically required to enable sensitive detection by UV-Vis or fluorescence detectors.
Pre-column Derivatization: This is the most common approach. Reagents such as o-phthalaldehyde (B127526) (OPA) react with the primary amine of O-(2-hydroxyethyl)-L-serine in the presence of a thiol to form highly fluorescent isoindole derivatives. nih.govnih.gov This allows for detection at picomole levels. Another popular reagent is phenylisothiocyanate (PITC), which reacts with both primary and secondary amines. bevital.no
Separation: Reversed-phase HPLC (RP-HPLC) is the most widely used separation mode. nih.gov A C18 column is typically employed with a gradient elution system, often using a mixture of an aqueous buffer (like phosphate (B84403) buffer or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govwikipedia.orgmdpi.com
Detection Methods:
Fluorescence Detection (FLD): Offers high sensitivity and selectivity for fluorescent derivatives (e.g., OPA-derivatized compounds). nih.govresearchgate.net
Electrochemical Detection (ECD): Provides high sensitivity for electrochemically active derivatives. nih.govnih.gov
Mass Spectrometry (MS): HPLC coupled with MS (LC-MS) offers the highest specificity and sensitivity, allowing for direct detection without derivatization in some cases and providing structural confirmation. nih.govnih.gov
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Reversed-phase C18 (e.g., 100mm x 4.6mm, 5µm) nih.gov | Chiral Stationary Phase (e.g., Astec CHIROBIOTIC T) sigmaaldrich.com | Reversed-phase C18 (e.g., 25 cm x 4.6 mm) nih.gov |
| Mobile Phase | Gradient: A: Phosphate buffer; B: Acetonitrile/Water nih.gov | Isocratic: Water:Methanol:Formic Acid sigmaaldrich.com | Isocratic: Phosphate buffer with organic modifier nih.gov |
| Derivatization | Pre-column with o-phthalaldehyde (OPA)/3-mercaptopropionic acid (MPA) nih.gov | None (Direct analysis) sigmaaldrich.com | Pre-column with OPA/N-acetyl-L-cysteine (NAC) nih.gov |
| Detection | Fluorescence nih.gov | Mass Spectrometry (MS) sigmaaldrich.com | Electrochemical (ECD) nih.gov |
Gas Chromatography (GC) is a high-resolution separation technique, but it is unsuitable for the direct analysis of polar, non-volatile compounds like amino acids. thermofisher.comsigmaaldrich.com Therefore, derivatization is mandatory to increase the volatility and thermal stability of O-(2-hydroxyethyl)-L-serine.
Derivatization Strategies: The primary goal is to convert the polar functional groups (-COOH, -OH, -NH2) into less polar, more volatile derivatives.
Silylation: This is a very common technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. TBDMS derivatives are generally more stable and less sensitive to moisture than TMS derivatives. thermofisher.comsigmaaldrich.com
Acylation/Esterification: This two-step process involves esterifying the carboxyl group followed by acylating the amino and hydroxyl groups.
Once derivatized, the compound can be separated on a low-polarity capillary GC column (e.g., 5% phenyl methylpolysiloxane) and detected with high sensitivity and specificity by a mass spectrometer. nih.govthermofisher.com The mass spectrum provides a fragmentation pattern that serves as a chemical fingerprint for identification.
| Derivatization Reagent | Abbreviation | Target Functional Groups | Key Advantage |
|---|---|---|---|
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -NH2, -COOH, -SH | Forms volatile by-products that elute with the solvent front. thermofisher.com |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | -OH, -NH2, -COOH, -SH | Forms derivatives (TBDMS) that are more stable and less moisture-sensitive than TMS derivatives. sigmaaldrich.com |
| Alkyl Chloroformates | e.g., ECF | -NH2, -COOH | Rapid, single-step reaction in aqueous solution. |
Capillary Electrophoresis (CE) is a powerful separation technique that uses an electric field to separate analytes based on their charge-to-size ratio. wikipedia.org It offers very high separation efficiency, short analysis times, and requires minimal sample volume.
For amino acid analysis, especially for chiral separations, CE is particularly advantageous. To analyze O-(2-hydroxyethyl)-L-serine, a chiral selector would be added to the background electrolyte (BGE).
Chiral Selectors: Cyclodextrins (e.g., 2-hydroxypropyl-γ-CD) are commonly used to achieve enantiomeric separation of amino acid derivatives. nih.govresearchgate.net
Derivatization: As with HPLC, derivatization with reagents like OPA is often employed to enhance detectability with UV-absorption or laser-induced fluorescence (LIF) detectors. nih.govresearchgate.net In-capillary derivatization techniques have been developed to overcome the instability of some derivatives. nih.gov
CE is well-suited for analyzing samples from complex matrices, such as brain microdialysates, due to its high resolving power. researchgate.net
Spectroscopic Techniques for Structural Elucidation and Interaction Studies of O-(2-hydroxyethyl)-L-Serine
Spectroscopic methods are indispensable for confirming the identity of O-(2-hydroxyethyl)-L-serine and for studying its structure and interactions with other molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) within the molecule.
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of O-(2-hydroxyethyl)-L-serine would show characteristic signals for the protons on the serine backbone and the attached 2-hydroxyethyl group. researchgate.net
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.
2D NMR Techniques: Methods like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms, confirming the complete structure of the molecule. bmrb.io
NMR can also be used to study the conformation of O-(2-hydroxyethyl)-L-serine in solution and to investigate non-covalent interactions with other molecules, such as proteins or receptors, by observing changes in chemical shifts upon binding. researchgate.net
| Proton | Typical Chemical Shift (ppm) in D₂O | Multiplicity |
|---|---|---|
| α-CH | ~3.9 - 4.0 | Triplet / Doublet of doublets |
| β-CH₂ | ~3.8 - 3.9 | Multiplet |
| Note: The attached O-(2-hydroxyethyl) group would introduce additional, distinct signals. Data based on L-Serine spectra. hmdb.cahmdb.ca |
Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a cornerstone of metabolomics and proteomics, fields dedicated to the global study of metabolites and proteins, respectively.
Metabolomics: In metabolomics studies, LC-MS is used to identify and quantify small molecules like O-(2-hydroxyethyl)-L-serine in biological fluids or tissues. mdpi.comnih.gov High-resolution mass spectrometers (e.g., Orbitrap or TOF) can determine the exact mass of the molecule, allowing for the confident determination of its elemental formula. massbank.eu Tandem MS (MS/MS) experiments, where a specific ion is isolated and fragmented, produce a characteristic fragmentation pattern that is used for definitive structural confirmation. nih.gov
Proteomics: O-(2-hydroxyethyl)-L-serine could be relevant in proteomics as a form of post-translational modification (PTM) on proteins. In a typical "bottom-up" proteomics workflow, proteins are digested into peptides, which are then analyzed by LC-MS/MS. The presence of a hydroxyethyl (B10761427) group on a serine residue would cause a specific mass shift in the peptide. This modification could be identified and localized by searching the MS/MS data against a protein sequence database, allowing for the study of its potential role in protein function and cellular signaling. nih.govfrontiersin.org
Infrared and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to investigate the vibrational modes of molecules, providing a detailed fingerprint of their structural and bonding characteristics. These methods are instrumental in the analysis of O-(2-hydroxyethyl)-L-serine, allowing for the identification of its functional groups and the characterization of its molecular structure.
Principles of Vibrational Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, rocking). For a vibration to be IR-active, it must result in a change in the molecule's dipole moment. Raman spectroscopy, conversely, involves inelastic scattering of monochromatic light (typically from a laser). Vibrational modes that cause a change in the polarizability of the molecule are Raman-active. Together, these techniques provide complementary information about the vibrational framework of a molecule. mdpi.com
Vibrational Analysis of the Parent Compound, L-Serine
The vibrational spectrum of L-serine is well-characterized and serves as a baseline for analyzing its derivatives. nih.gov In the solid state, L-serine exists as a zwitterion, with a protonated amino group (-NH3+) and a deprotonated carboxylate group (-COO⁻). nih.gov Key vibrational bands for L-serine have been assigned through experimental measurements and computational studies, such as Density Functional Theory (DFT) calculations. nih.govresearchgate.net
Expected Vibrational Modes for O-(2-hydroxyethyl)-L-Serine
The introduction of the O-(2-hydroxyethyl)- group to the L-serine backbone introduces new vibrational modes and shifts existing ones. The ether linkage (C-O-C) and the additional hydroxyl (-OH) and methylene (B1212753) (-CH2-) groups have characteristic vibrational frequencies.
The analysis would focus on identifying:
Stretching vibrations of the new C-O-C ether bond.
Stretching and bending vibrations of the terminal O-H group on the hydroxyethyl moiety.
Stretching and bending modes (scissoring, wagging, twisting, rocking) of the two additional CH2 groups.
Shifts in the vibrations of the L-serine backbone (the -NH3+, -COO⁻, and C-C groups) due to the electronic and steric effects of the new substituent. researchgate.net
Below is a table summarizing the expected characteristic vibrational frequencies for O-(2-hydroxyethyl)-L-serine, based on known frequencies for L-serine and common functional groups.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman | Comments |
|---|---|---|---|---|
| O-H Stretch | Terminal -OH (ethyl) | ~3200-3500 (broad) | ~3200-3500 (weak) | Characteristic of the added hydroxyethyl group. |
| N-H Stretch | -NH₃⁺ | ~3000-3200 | ~3000-3200 | From the protonated amino group of the serine backbone. nih.gov |
| C-H Stretch | -CH₂, -CH | ~2850-3000 | ~2850-3000 (strong) | Includes contributions from both the serine and ethyl portions. |
| C=O Stretch (asymmetric) | -COO⁻ | ~1560-1620 | ~1560-1620 (weak) | Characteristic of the carboxylate group. researchgate.net |
| N-H Bend | -NH₃⁺ | ~1500-1550 | ~1500-1550 | Bending vibration of the amino group. researchgate.net |
| C-H Bend | -CH₂ | ~1440-1480 | ~1440-1480 | Scissoring motion of methylene groups. |
| C=O Stretch (symmetric) | -COO⁻ | ~1400-1420 | ~1400-1420 | Symmetric stretching of the carboxylate. researchgate.net |
| C-O-C Stretch | Ether linkage | ~1050-1150 (strong) | ~1050-1150 | Key indicator of the O-(2-hydroxyethyl) modification. |
| C-O Stretch | Primary Alcohol | ~1050 | ~1050 | Stretching of the C-O bond in the terminal alcohol. |
| C-C Stretch | Backbone | ~850-950 | ~850-950 (strong) | Skeletal vibrations of the carbon backbone. nih.gov |
Radiolabeling and Isotopic Enrichment for Metabolic Tracing Studies
Radiolabeling and stable isotopic enrichment are indispensable techniques for tracing the metabolic fate of molecules in biological systems. eurisotop.com These methods allow researchers to follow O-(2-hydroxyethyl)-L-serine through metabolic pathways, identifying its transport, incorporation into macromolecules, and conversion into other metabolites. chempep.com
Principles of Isotopic Tracing
Isotopic tracers are forms of a molecule where one or more atoms have been replaced by an isotope. This can be a radioactive isotope (radiolabeling), such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), or a stable, non-radioactive isotope (isotopic enrichment), such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). chempep.com Since the labeled molecule is chemically identical to its unlabeled counterpart, it is processed by cells in the same way. Analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy can then distinguish between the labeled and unlabeled molecules, allowing for precise tracking. eurisotop.com
Labeling Strategies for O-(2-hydroxyethyl)-L-Serine
The specific placement of an isotopic label on the O-(2-hydroxyethyl)-L-serine molecule is chosen based on the biological question being investigated.
Backbone Labeling: Using precursors like U-¹³C₃, ¹⁵N-L-serine to synthesize the compound allows for tracing the fate of the entire amino acid core. This can reveal if the molecule is incorporated into proteins or if the serine backbone is catabolized and funneled into other central metabolic pathways, such as one-carbon metabolism. nih.gov
Side-Chain Labeling: Introducing ¹³C or ¹⁴C into the 2-hydroxyethyl group specifically tracks the modification. This approach can determine if the side chain is cleaved, transferred to other molecules, or remains intact during metabolic processing. For example, labeling the ethyl group can help quantify its contribution to specific metabolite pools. nih.gov
Nitrogen-15 Labeling: A ¹⁵N label on the amino group is useful for tracking the flow of nitrogen from O-(2-hydroxyethyl)-L-serine into other amino acids through transamination reactions or into nitrogenous bases for nucleotide synthesis.
The following table details potential isotopic labeling strategies and their research applications.
| Isotope | Labeling Position | Labeling Type | Primary Analytical Technique | Research Application |
|---|---|---|---|---|
| ¹³C | Uniform on Serine (3 carbons) | Stable Isotope | Mass Spectrometry, NMR | Tracing the serine backbone into central carbon metabolism (e.g., glycolysis, gluconeogenesis). nih.gov |
| ¹³C | Uniform on Ethyl group (2 carbons) | Stable Isotope | Mass Spectrometry, NMR | Determining the metabolic fate of the hydroxyethyl modification specifically. |
| ¹⁵N | Amino Group | Stable Isotope | Mass Spectrometry, NMR | Tracking nitrogen flux, transamination reactions, and contribution to other nitrogenous compounds. nih.gov |
| ¹⁴C | Carboxyl Carbon or Ethyl Group | Radioisotope | Scintillation Counting, Autoradiography | Quantifying overall uptake, incorporation into macromolecules (protein, lipids), and excretion. |
| ³H (Tritium) | Non-labile C-H position | Radioisotope | Scintillation Counting, Autoradiography | High-sensitivity tracing for studies where concentrations are very low. |
Advanced Imaging Techniques for Subcellular Localization Research
Understanding where O-(2-hydroxyethyl)-L-serine is located within a cell is crucial for elucidating its biological function. Advanced imaging techniques provide the spatial resolution necessary to visualize the distribution of small molecules in tissues and organelles, often in their native environment.
Mass Spectrometry Imaging (MSI)
Mass Spectrometry Imaging (MSI) is a powerful label-free technique that maps the spatial distribution of hundreds of molecules, including metabolites, lipids, and drugs, directly from a thin tissue section. acs.org Matrix-Assisted Laser Desorption/Ionization (MALDI) is a common MSI modality used for this purpose. nih.gov
In a typical MALDI-MSI experiment, a tissue slice is coated with an energy-absorbing matrix. A laser is then rastered across the sample, desorbing and ionizing molecules at each spot. A mass spectrum is collected for each pixel, creating a molecular map that shows the intensity and location of specific molecules, such as O-(2-hydroxyethyl)-L-serine, based on their mass-to-charge ratio (m/z). nih.govresearchgate.net This technique can reveal whether the compound accumulates in specific cell types within a heterogeneous tissue or is concentrated in particular regions of an organ. nih.gov
Fluorescence-Based Imaging
Fluorescence microscopy offers high spatial resolution and the ability to perform live-cell imaging, providing dynamic information about a molecule's location. This approach requires a fluorescent probe that specifically targets the molecule of interest. For a novel compound like O-(2-hydroxyethyl)-L-serine, two main strategies could be employed:
Synthesis of a Fluorescent Analog: A fluorescent dye (fluorophore) could be chemically conjugated to O-(2-hydroxyethyl)-L-serine. This fluorescent analog would be introduced to cells or tissues, and its localization would be monitored via techniques like confocal or two-photon microscopy. Care must be taken to ensure that the addition of the bulky fluorophore does not significantly alter the molecule's biological activity or transport properties.
Development of a Genetically Encoded Biosensor: Drawing inspiration from biosensors developed for other amino acids like D-serine, a protein-based sensor could be engineered. biorxiv.orgusc.edu Such a sensor typically consists of a protein that specifically binds O-(2-hydroxyethyl)-L-serine, flanked by fluorescent proteins. Upon binding, the sensor undergoes a conformational change that alters its fluorescence properties, allowing for real-time visualization of the compound's concentration changes within different cellular compartments. researchgate.net
The table below compares the applicability of these advanced imaging techniques for studying O-(2-hydroxyethyl)-L-serine.
| Technique | Principle | Advantages | Limitations | Application for O-(2-hydroxyethyl)-L-Serine |
|---|---|---|---|---|
| Mass Spectrometry Imaging (MSI) | Label-free detection based on mass-to-charge ratio. acs.org | - No chemical modification needed.
| - Lower spatial resolution than microscopy.
| Mapping the distribution in different regions of a tissue slice (e.g., brain, liver) to identify areas of accumulation. |
| Fluorescence Microscopy (Analog) | Visualization of a chemically synthesized fluorescently-tagged molecule. | - High spatial and temporal resolution.
| - Requires chemical synthesis.
| Tracking the real-time movement and localization of the compound in different organelles of a living cell. |
| Fluorescence Microscopy (Biosensor) | Genetically encoded protein that fluoresces upon binding the target molecule. biorxiv.org | - High specificity.
| - Requires significant protein engineering and development.
| Measuring dynamic changes in the concentration of the compound within specific subcellular compartments like the mitochondria or cytosol. |
Derivatives, Analogues, and Probes of O 2 Hydroxyethyl L Serine
Design and Synthesis of O-(2-hydroxyethyl)-L-Serine Analogues
The rational design and synthesis of analogues are fundamental to understanding and modulating the biological activity of a lead compound like O-(2-hydroxyethyl)-L-serine.
Chemical Modification Strategies for Enhanced Specificity
To enhance the binding specificity of O-(2-hydroxyethyl)-L-serine for a particular biological target, various chemical modification strategies can be employed. These strategies aim to introduce functional groups that can form specific interactions, such as hydrogen bonds, ionic bonds, or hydrophobic interactions, with the target protein or enzyme.
Common modification sites on the O-(2-hydroxyethyl)-L-serine scaffold would include:
The terminal hydroxyl group of the hydroxyethyl (B10761427) moiety: This group can be further alkylated, acylated, or replaced with other functional groups to probe for additional binding pockets or to modulate solubility.
The alpha-carbon: Introduction of alkyl or other substituents at this position can influence the conformational preferences of the amino acid.
These modifications can be guided by the structural information of the target protein, if known, to design analogues with improved complementarity to the binding site.
Conformational Constrained Analogues for Mechanistic Studies
To investigate the bioactive conformation of O-(2-hydroxyethyl)-L-serine and to understand its mechanism of action, conformationally constrained analogues are invaluable tools. By restricting the rotational freedom of the molecule, these analogues can lock it into a specific three-dimensional arrangement.
Strategies to introduce conformational constraints include:
Cyclization: Incorporating the backbone or side chain into a ring structure. For instance, creating a cyclic ether by linking the terminal hydroxyl group of the hydroxyethyl moiety to another part of the molecule.
Introduction of rigid linkers: Replacing flexible single bonds with more rigid structures like double bonds or aromatic rings.
Incorporation of sterically demanding groups: The addition of bulky substituents can restrict the rotation around adjacent bonds.
The biological activity of these constrained analogues can then be assessed to determine which conformation is preferred for binding to its target, providing crucial insights into the mechanism of action.
Structure-Activity Relationship (SAR) Studies of O-(2-hydroxyethyl)-L-Serine Derivatives
Structure-activity relationship (SAR) studies are essential for identifying the key structural features of a molecule that are responsible for its biological activity.
Identification of Key Structural Elements for Research Tools
Through the systematic synthesis and biological evaluation of a library of O-(2-hydroxyethyl)-L-serine derivatives, it is possible to identify the key structural elements required for activity. This involves modifying different parts of the molecule and observing the effect on its biological function.
For O-(2-hydroxyethyl)-L-serine, a systematic SAR study would involve synthesizing analogues with variations in:
The length and branching of the O-alkyl chain.
The presence and position of functional groups on the alkyl chain.
The stereochemistry of the chiral center.
The data obtained from these studies would be compiled into a data table to visualize the relationship between structural modifications and biological activity, guiding the design of more potent and selective research tools.
Table 1: Hypothetical Structure-Activity Relationship Data for O-(2-hydroxyethyl)-L-Serine Analogues
| Analogue | Modification | Relative Activity |
| Parent | O-(2-hydroxyethyl) | 1.0 |
| Analogue 1 | O-(3-hydroxypropyl) | 0.8 |
| Analogue 2 | O-(2-methoxyethyl) | 1.2 |
| Analogue 3 | O-(2-fluoroethyl) | 0.5 |
| Analogue 4 | D-Serine-O-(2-hydroxyethyl) | <0.1 |
This table is for illustrative purposes only and does not represent actual experimental data.
Computational Approaches and Molecular Modeling of O-(2-hydroxyethyl)-L-Serine Analogues
Computational chemistry and molecular modeling are powerful tools that can complement experimental SAR studies. These methods can be used to predict the binding modes of O-(2-hydroxyethyl)-L-serine analogues to their biological targets and to rationalize observed SAR trends.
Techniques such as molecular docking can be used to predict the preferred orientation of an analogue within the binding site of a protein. Molecular dynamics simulations can then be employed to study the stability of the protein-ligand complex and to identify key intermolecular interactions. These computational insights can guide the design of new analogues with improved binding affinity and selectivity.
Development of O-(2-hydroxyethyl)-L-Serine-Based Research Probes
To study the biological fate and interactions of O-(2-hydroxyethyl)-L-serine in a cellular or in vivo context, it is often necessary to develop tagged versions of the molecule, known as research probes.
Commonly used tags include:
Fluorescent labels: These allow for the visualization of the molecule's distribution and localization within cells or tissues using fluorescence microscopy. A variety of fluorescent dyes with different excitation and emission wavelengths can be conjugated to the molecule.
Biotin tags: Biotin forms a very strong and specific interaction with avidin (B1170675) and streptavidin, which can be used for the affinity purification of the molecule and its binding partners. nih.gov
Radiolabels: The incorporation of radioactive isotopes, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), allows for highly sensitive detection and quantification of the molecule in biological samples. moravek.com
These probes can be synthesized by attaching the desired tag to a suitable position on the O-(2-hydroxyethyl)-L-serine molecule, often through a linker to minimize steric hindrance and preserve biological activity. The development of such probes is crucial for elucidating the molecular mechanisms underlying the biological effects of O-(2-hydroxyethyl)-L-serine.
Table 2: Common Moieties for the Development of Research Probes
| Probe Type | Tag | Application |
| Fluorescent Probe | Fluorescein, Rhodamine, etc. | Cellular imaging, localization studies |
| Affinity Probe | Biotin | Pull-down assays, identification of binding partners |
| Radiolabeled Probe | ³H, ¹⁴C, ¹⁸F | Quantitative biodistribution studies, metabolic tracing |
Fluorescent and Affinity Tags for Target Identification
To investigate the biological roles of O-(2-hydroxyethyl)-L-serine, it is crucial to identify its cellular binding partners, such as enzymes or receptors. Fluorescent and affinity tags are indispensable tools for this purpose. These tags are chemical moieties that can be covalently attached to a molecule of interest, in this case, O-(2-hydroxyethyl)-L-serine, to facilitate its detection or purification.
Fluorescent Tags: A fluorescent tag, or fluorophore, is a molecule that, upon absorbing light of a specific wavelength, emits light at a longer wavelength. By attaching a fluorophore to O-(2-hydroxyethyl)-L-serine, a fluorescent probe could be created. This probe would allow researchers to visualize the subcellular localization of the compound using techniques like fluorescence microscopy. Furthermore, such probes can be used in assays to monitor the binding of O-(2-hydroxyethyl)-L-serine to its biological targets. nih.govrsc.org The choice of fluorophore is critical and depends on the specific application, considering factors like brightness, photostability, and spectral properties to avoid overlap with cellular autofluorescence. nih.gov
Affinity Tags: Affinity tags are small molecules that can be used to purify a tagged molecule and its binding partners from a complex mixture, such as a cell lysate. researchgate.net A derivative of O-(2-hydroxyethyl)-L-serine bearing an affinity tag could be introduced to a biological system. After an incubation period to allow for binding to its targets, the entire complex can be isolated through affinity purification. The most common affinity tag is biotin, which has an exceptionally high affinity for the protein streptavidin. The biotinylated O-(2-hydroxyethyl)-L-serine and its bound proteins can be captured on a solid support coated with streptavidin. nih.gov After washing away non-specific binders, the captured proteins can be eluted and identified using techniques like mass spectrometry. thermofisher.com
The synthesis of these probes would involve chemically modifying O-(2-hydroxyethyl)-L-serine to introduce a linker arm to which the fluorescent or affinity tag can be attached. Care must be taken to ensure that the modification does not significantly alter the parent molecule's biological activity.
| Tag Type | Example Tag | Potential Application for O-(2-hydroxyethyl)-L-serine |
| Fluorescent | Fluorescein | Visualization of subcellular localization |
| Rhodamine | In vitro binding assays | |
| Cyanine Dyes (e.g., Cy5) | In vivo imaging due to near-infrared emission | |
| Affinity | Biotin | Pull-down assays and identification of binding partners |
| Desthiobiotin | Affinity purification with milder elution conditions | |
| His-tag | Immobilization on nickel-coated surfaces |
Future Directions and Emerging Research Avenues for O 2 Hydroxyethyl L Serine
Unexplored Biochemical Roles and Pathways
O-(2-hydroxyethyl)-L-serine is a derivative of the amino acid L-serine, characterized by a hydroxyethyl (B10761427) group attached to the hydroxyl side chain via an ether linkage. ontosight.ai While the biochemical significance of L-serine is well-established, the specific roles of this particular derivative remain largely uncharted territory for scientific investigation. ontosight.aimdpi.com Future research could unearth its involvement in a variety of cellular processes and metabolic pathways.
One potential area of exploration is its role as a metabolic intermediate or precursor. L-serine is a central building block for numerous biomolecules, including proteins, phospholipids, and sphingolipids. mdpi.comnih.gov The presence of the 2-hydroxyethyl group could modify its participation in these pathways, potentially leading to the synthesis of novel lipids or other metabolites with unique biological activities. ontosight.ai For instance, it could be a substrate for the synthesis of ether-linked phospholipids, which are known to play roles in membrane structure and cell signaling. nih.govnih.gov
Another avenue of inquiry is its potential as an antimetabolite. Structurally similar to L-serine, O-(2-hydroxyethyl)-L-serine could act as a competitive inhibitor for enzymes that utilize L-serine as a substrate. This could have implications for regulating metabolic pathways that are dependent on L-serine, such as one-carbon metabolism, which is crucial for nucleotide synthesis and methylation reactions. nih.govbiorxiv.org
Furthermore, the possibility of O-(2-hydroxyethyl)-L-serine undergoing post-translational modifications or being incorporated into proteins warrants investigation. While L-serine residues in proteins are commonly phosphorylated or glycosylated, the modified side chain of this derivative might be a target for different types of modifications, or it could alter the susceptibility of the amino acid to known modifications, thereby influencing protein structure and function. chomixbio.comresearchgate.net
Hypothetical Research Questions for Unexplored Biochemical Roles:
| Research Question | Potential Significance |
|---|---|
| Can O-(2-hydroxyethyl)-L-serine be incorporated into proteins during translation? | Could lead to proteins with altered structures and functions. |
| Does O-(2-hydroxyethyl)-L-serine act as a precursor for novel ether lipids? | May reveal new classes of signaling molecules or membrane components. |
| Does O-(2-hydroxyethyl)-L-serine inhibit key enzymes in L-serine metabolic pathways? | Potential for therapeutic intervention in diseases with dysregulated serine metabolism. |
Integration with Systems Biology and Omics Approaches in O-(2-hydroxyethyl)-L-Serine Research
A systems biology approach, which seeks to understand the complex interactions within biological systems, is essential to fully elucidate the functional roles of novel metabolites like O-(2-hydroxyethyl)-L-serine. researchgate.netfrontiersin.org The integration of various "omics" technologies can provide a comprehensive view of the molecular changes induced by this compound in a cellular context. nih.gov
Metabolomics would be a primary tool to identify and quantify the downstream metabolic products of O-(2-hydroxyethyl)-L-serine. researcher.lifemdpi.com By treating cells or organisms with this compound and analyzing the resulting changes in the metabolome, researchers could map its metabolic fate and identify the pathways it influences. researchgate.net For example, lipidomics, a sub-field of metabolomics, could specifically investigate its incorporation into and effects on the cellular lipid profile, particularly ether-linked lipids. nih.govresearchgate.netplos.org
Proteomics can be employed to study changes in protein expression and post-translational modifications in response to O-(2-hydroxyethyl)-L-serine. researchgate.net This could reveal which cellular pathways are activated or inhibited by the compound and identify potential protein targets. For instance, quantitative proteomics could highlight alterations in the levels of enzymes involved in amino acid or lipid metabolism.
Transcriptomics, the study of the complete set of RNA transcripts, can provide insights into the genetic regulation influenced by O-(2-hydroxyethyl)-L-serine. researchgate.net By analyzing changes in gene expression, researchers can understand how cells adapt to the presence of this novel amino acid derivative at the transcriptional level.
Potential Omics-Based Research Strategies:
| Omics Approach | Experimental Design | Potential Insights |
|---|---|---|
| Metabolomics | Untargeted analysis of cells treated with isotopically labeled O-(2-hydroxyethyl)-L-serine. | Identification of metabolic products and affected pathways. |
| Lipidomics | Targeted analysis of ether-linked phospholipid species in response to O-(2-hydroxyethyl)-L-serine treatment. | Elucidation of its role in ether lipid metabolism. |
| Proteomics | Quantitative analysis of the proteome of cells exposed to O-(2-hydroxyethyl)-L-serine. | Identification of protein targets and regulated pathways. |
| Transcriptomics | RNA-sequencing of cells treated with O-(2-hydroxyethyl)-L-serine at various time points. | Understanding the gene regulatory networks that respond to the compound. |
Novel Methodologies for O-(2-hydroxyethyl)-L-Serine Investigation
The study of a novel compound like O-(2-hydroxyethyl)-L-serine necessitates the development and adaptation of specialized analytical methodologies for its detection, quantification, and characterization.
A significant advancement would be the development of highly sensitive and specific detection methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov This would involve optimizing chromatographic separation to resolve O-(2-hydroxyethyl)-L-serine from other isomers and structurally similar amino acids, as well as developing specific mass transitions for its accurate quantification in complex biological matrices. creative-proteomics.com
The chemical synthesis of isotopically labeled O-(2-hydroxyethyl)-L-serine (e.g., with 13C or 15N) would be crucial for metabolic tracing studies. nih.gov These stable isotope-labeled compounds would serve as internal standards for accurate quantification and as tracers to follow the metabolic fate of the molecule in cells and organisms.
Furthermore, the development of specific antibodies against O-(2-hydroxyethyl)-L-serine could enable the creation of immunoassays, such as ELISA, for high-throughput screening and quantification. These antibodies could also be used for immunohistochemistry to visualize the localization of the compound or its protein-incorporated form within tissues and cells.
Emerging Methodologies for Investigation:
| Methodology | Application | Advantage |
|---|---|---|
| LC-MS/MS | Quantification in biological fluids and tissues. | High sensitivity and specificity. |
| Isotopic Labeling | Metabolic flux analysis and tracer studies. | Enables tracking of the molecule through metabolic pathways. |
| Antibody Development | Immunoassays and immunohistochemistry. | High-throughput analysis and spatial localization. |
| Chemical Probes | Identification of protein binding partners. | Elucidation of molecular interactions and mechanisms of action. |
Challenges and Opportunities in O-(2-hydroxyethyl)-L-Serine Academic Research
The investigation of O-(2-hydroxyethyl)-L-serine presents both significant challenges and exciting opportunities for the academic research community.
One of the primary challenges is the limited commercial availability of the compound, which often necessitates custom chemical synthesis. This can be a barrier for many research groups due to the cost and expertise required. Furthermore, the lack of well-established analytical methods and biological assays specific to this compound means that researchers will need to invest time and resources in methods development. azolifesciences.comnih.gov
Another challenge is the current scarcity of literature on O-(2-hydroxyethyl)-L-serine, making it difficult to formulate specific hypotheses and secure funding for research projects. The potential for the compound to have subtle or context-dependent biological effects also requires carefully designed and controlled experiments.
Despite these challenges, the study of O-(2-hydroxyethyl)-L-serine offers numerous opportunities. As a largely unexplored molecule, there is a high potential for novel discoveries regarding its biochemical roles and mechanisms of action. ontosight.ai Research in this area could open up new avenues in our understanding of amino acid metabolism and its regulation.
The compound could also serve as a valuable research tool to probe the intricacies of L-serine-dependent pathways. mdpi.com For instance, if it is found to be a specific inhibitor or modulator of a particular enzyme, it could be used to study the physiological consequences of that enzyme's activity.
Moreover, the unique chemical properties conferred by the 2-hydroxyethyl group could lead to the development of new therapeutic agents or diagnostic biomarkers. nih.govnih.gov For example, if it is found to be preferentially taken up by certain cell types, it could be used as a basis for targeted drug delivery. nih.gov
Summary of Challenges and Opportunities:
| Aspect | Challenges | Opportunities |
|---|---|---|
| Availability | Limited commercial availability, requires custom synthesis. | Opportunity for synthetic chemists to develop novel synthetic routes. |
| Methodology | Lack of established analytical and biological assays. | Drive for innovation in analytical chemistry and assay development. |
| Knowledge Gap | Scarcity of existing research and data. | High potential for groundbreaking discoveries and publications. |
| Funding | Difficulty in securing funding for a completely novel area. | Potential to attract funding for high-risk, high-reward research. |
| Applications | Unknown biological effects and therapeutic potential. | Possibility of developing new research tools, therapeutics, or biomarkers. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for L-Serine, O-(2-hydroxyethyl)-, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves esterification of L-serine with ethylene glycol derivatives under controlled pH and temperature. Key intermediates (e.g., protected serine derivatives) are characterized via NMR (e.g., H, C) and mass spectrometry to confirm regioselectivity and purity. For example, Boc-protected intermediates can be analyzed for deprotection efficiency using TLC and IR spectroscopy .
- Key Data : Reaction yields often range from 60–85% under anhydrous conditions, with side-products (e.g., over-alkylation) minimized via low-temperature stepwise addition .
Q. How does L-Serine, O-(2-hydroxyethyl)- participate in biochemical pathways compared to native L-serine?
- Methodological Answer : The hydroxyethyl group alters solubility and metabolic processing. Use isotopic labeling (e.g., C-serine) in cell cultures to track incorporation into phospholipids or glycoproteins. Compare kinetic parameters (e.g., , ) with native serine using enzyme assays (e.g., serine hydroxymethyltransferase) .
- Key Insight : The modification may reduce affinity for serine palmitoyltransferase, impacting sphingolipid biosynthesis .
Q. What analytical techniques are critical for verifying structural integrity and purity?
- Methodological Answer : Combine HPLC (C18 column, UV detection at 210 nm) with chiral chromatography to resolve enantiomeric impurities. Elemental analysis validates stoichiometry, while H-NMR coupling constants confirm stereochemistry at the β-hydroxyethyl group .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate side-reactions during hydroxyethylation?
- Methodological Answer : Employ Design of Experiments (DOE) to model variables (e.g., solvent polarity, catalyst loading). For instance, using DMF as a solvent with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) improves coupling efficiency. Monitor side-product formation via LC-MS/MS and adjust reaction time/temperature dynamically .
- Data Conflict Resolution : Conflicting reports on optimal pH (4.5 vs. 6.0) may arise from solvent-dependent protonation states; use pH-stat titration to maintain consistency .
Q. How should contradictory data on the compound’s pharmacological activity be addressed?
- Methodological Answer : Re-evaluate in vitro vs. in vivo models . For example, discrepancies in cytotoxicity assays may stem from differential cell membrane permeability. Use molecular dynamics simulations to predict membrane interaction and validate with fluorescent probes (e.g., Laurdan dye for membrane fluidity) .
- Statistical Approach : Apply meta-analysis to aggregate data across studies, controlling for variables like cell line heterogeneity or serum content in media .
Q. What strategies are effective in designing enzyme-specific activity assays for derivatives like O-(2-hydroxyethyl)-L-serine?
- Methodological Answer : Develop coupled enzyme assays (e.g., linking serine deaminase activity to NADH oxidation). Use site-directed mutagenesis to identify binding residues affected by the hydroxyethyl group. Compare inhibition constants () with native substrates .
- Example : Cha1 (L-serine deaminase) activity can be assayed via ammonia production using glutamate dehydrogenase-coupled spectrophotometry .
Q. How do solvent systems and pH affect the stability of L-Serine, O-(2-hydroxyethyl)- in long-term storage?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Lyophilized samples in phosphate buffer (pH 7.4) show <5% degradation, whereas aqueous solutions at pH <5 undergo ester hydrolysis. Use Arrhenius modeling to predict shelf life .
Q. What methodologies ensure reproducibility in multi-step syntheses across labs?
- Methodological Answer : Standardize protocols using QC checkpoints (e.g., intermediate purity thresholds, NMR spectral libraries). Share raw data (e.g., chromatograms, spectral files) via open-access platforms. Validate via ring trials with independent labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
